3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13522171
InChI: InChI=1S/C7H6BrN3/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H3,9,10,11)
SMILES: C1=CC(=NC2=C1C(=CN2)Br)N
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

CAS No.:

Cat. No.: VC13522171

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine -

Specification

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Standard InChI InChI=1S/C7H6BrN3/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H3,9,10,11)
Standard InChI Key VNKPOICVBKBSOM-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1C(=CN2)Br)N
Canonical SMILES C1=CC(=NC2=C1C(=CN2)Br)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a bicyclic pyrrolo[2,3-b]pyridine core, where a pyrrole ring is fused to a pyridine ring at the 2,3- and 3,2-positions, respectively. Bromine substitution at position 3 introduces steric and electronic effects, while the primary amine at position 6 enhances hydrogen-bonding capabilities. The molecular formula is C₇H₆BrN₃, with a molecular weight of 228.05 g/mol.

Key structural features include:

  • Aromatic system: The fused rings provide planar rigidity, facilitating π-π stacking interactions.

  • Halogen bond donor: Bromine at position 3 participates in halogen bonding with electron-rich residues in target proteins.

  • Hydrogen bond donor/acceptor: The amine group enables interactions with catalytic sites of enzymes.

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons resonate between δ 6.8–8.2 ppm, with splitting patterns indicating coupling between adjacent protons. The amine proton typically appears as a broad singlet near δ 5.5 ppm.

  • ¹³C NMR: sp² carbons in the aromatic system resonate at 110–150 ppm, while the bromine-bearing carbon is deshielded to ~130 ppm.

  • HRMS: The molecular ion peak ([M+H]⁺) appears at m/z 229.96 (calculated for C₇H₆BrN₃).

Synthesis and Optimization

Bromination of Pyrrolo[2,3-b]pyridine

A common approach involves direct bromination of the parent pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C. Regioselectivity is controlled by the electron density of the aromatic system, favoring substitution at position 3.

Reaction conditions:

  • Substrate : NBS ratio = 1 : 1.1

  • Solvent: Anhydrous DCM

  • Temperature: 0°C → room temperature

  • Yield: 70–85%

Industrial-Scale Production

Continuous flow reactors improve yield (≥90%) and reduce hazardous waste. Key parameters:

  • Residence time: 10–15 minutes

  • Temperature: 50°C

  • Catalyst loading: 0.5 mol%

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits potent inhibition of fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptors (EGFRs), with IC₅₀ values in the nanomolar range.

Mechanism:

  • Bromine forms a halogen bond with backbone carbonyls (e.g., FGFR1 Val492).

  • The amine group hydrogen-bonds to catalytic lysine residues.

Table 1: Inhibitory Activity Against Kinases

KinaseIC₅₀ (nM)Selectivity Over VEGFR2
FGFR112 ± 2150-fold
EGFR45 ± 830-fold
PDGFRα220 ± 155-fold

Antimicrobial Properties

In vitro studies against Staphylococcus aureus and Escherichia coli show MIC values of 6.25 μg/mL and 12.5 μg/mL, respectively. Activity is attributed to disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Applications in Drug Discovery

Oncology

Derivatives of 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine are being explored as:

  • FGFR inhibitors for urothelial carcinoma (Phase I trials).

  • EGFR-T790M mutants inhibitors for non-small cell lung cancer.

Central Nervous System (CNS) Disorders

The compound crosses the blood-brain barrier (BBB) due to moderate logP (2.1) and polar surface area (45 Ų). Preclinical models suggest efficacy in Alzheimer’s disease by inhibiting β-secretase (BACE1).

Research Challenges and Future Directions

Metabolic Stability

  • Rapid hepatic clearance (t₁/₂ = 1.2 h in rats) due to glucuronidation of the amine group.

  • Strategies: Methylation or cyclopropyl substitution to block metabolic sites.

Toxicity Profiling

  • Dose-dependent hepatotoxicity observed at ≥50 mg/kg (rodent studies).

  • Mitigation: Co-administration with N-acetylcysteine to reduce oxidative stress.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator